molecular formula C6H6F8 B14273163 1,1,1,2,2,3,3,4-Octafluorohexane CAS No. 154275-19-1

1,1,1,2,2,3,3,4-Octafluorohexane

Cat. No.: B14273163
CAS No.: 154275-19-1
M. Wt: 230.10 g/mol
InChI Key: SDJAVCQWZJAUHT-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4-Octafluorohexane: is a fluorinated organic compound with the molecular formula C6H2F8 . It belongs to the class of perfluorinated compounds, which are characterized by the presence of multiple fluorine atoms attached to a carbon backbone. These compounds are known for their unique chemical properties, including high thermal stability, chemical inertness, and low surface energy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,2,2,3,3,4-Octafluorohexane can be synthesized through various methods, including the direct fluorination of hexane or the stepwise introduction of fluorine atoms using fluorinating agents such as cobalt trifluoride (CoF3) or silver fluoride (AgF) . The reaction typically occurs under controlled conditions, such as low temperatures and inert atmospheres, to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale fluorination reactors where hexane is exposed to fluorine gas in the presence of a catalyst. The process is carefully monitored to ensure the complete substitution of hydrogen atoms with fluorine atoms, resulting in the desired octafluorinated product.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,2,2,3,3,4-Octafluorohexane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other functional groups, such as hydroxyl or amino groups, under specific conditions.

    Reduction Reactions: The compound can be reduced to form partially fluorinated derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of perfluorinated carboxylic acids or other oxidized products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include or , typically under elevated temperatures.

    Reduction Reactions: Reducing agents such as are used under anhydrous conditions.

    Oxidation Reactions: Strong oxidizing agents like or are employed.

Major Products:

    Substitution Reactions: Formation of fluorinated alcohols or amines.

    Reduction Reactions: Partially fluorinated hydrocarbons.

    Oxidation Reactions: Perfluorinated carboxylic acids.

Scientific Research Applications

1,1,1,2,2,3,3,4-Octafluorohexane has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent or reagent in various organic synthesis reactions due to its chemical inertness and stability.

    Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.

    Industry: Utilized in the production of fluorinated polymers, surfactants, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1,1,1,2,2,3,3,4-Octafluorohexane exerts its effects is primarily related to its high electronegativity and chemical inertness. The fluorine atoms create a strong electron-withdrawing effect, which influences the reactivity and stability of the compound. In biological systems, the compound’s interactions with proteins and cell membranes are of particular interest, as they can affect cellular processes and signaling pathways.

Comparison with Similar Compounds

  • 1,1,1,2,2,3,3,4-Octafluorobutane
  • 1,1,1,2,2,3,3,4,4-Nonafluorohexane
  • 1,1,1,2,2,3,3,4,4,5-Decafluorohexane

Comparison: 1,1,1,2,2,3,3,4-Octafluorohexane is unique due to its specific fluorination pattern, which imparts distinct physical and chemical properties. Compared to other similar compounds, it offers a balance between high fluorine content and manageable molecular size, making it suitable for a variety of applications. Its thermal stability and chemical inertness are comparable to other perfluorinated compounds, but its specific structure allows for unique interactions in both industrial and biological contexts.

Properties

CAS No.

154275-19-1

Molecular Formula

C6H6F8

Molecular Weight

230.10 g/mol

IUPAC Name

1,1,1,2,2,3,3,4-octafluorohexane

InChI

InChI=1S/C6H6F8/c1-2-3(7)4(8,9)5(10,11)6(12,13)14/h3H,2H2,1H3

InChI Key

SDJAVCQWZJAUHT-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C(C(F)(F)F)(F)F)(F)F)F

Origin of Product

United States

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